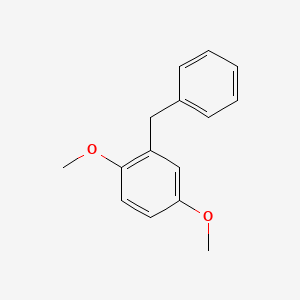
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, an oxo group, and a 2-methylpropoxy group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobutanoic acid and 2-methylpropanol.
Esterification: The carboxylic acid group of 3-aminobutanoic acid is esterified with 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group at the fourth carbon position.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Amides, imides, or other nitrogen-containing compounds.
科学的研究の応用
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
(3S)-3-amino-4-(2-methylpropoxy)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an oxo group.
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanamide: Similar structure but with an amide group instead of an ester.
Uniqueness
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
45082-48-2 |
|---|---|
分子式 |
C8H14NO4- |
分子量 |
188.20 g/mol |
IUPAC名 |
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-13-8(12)6(9)3-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/p-1/t6-/m0/s1 |
InChIキー |
KYDWLMOTNUUDAK-LURJTMIESA-M |
異性体SMILES |
CC(C)COC(=O)[C@H](CC(=O)[O-])N |
正規SMILES |
CC(C)COC(=O)C(CC(=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-lambda~5~-phosphane](/img/structure/B14659523.png)
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
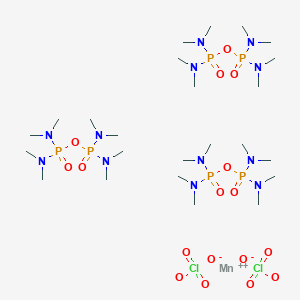

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
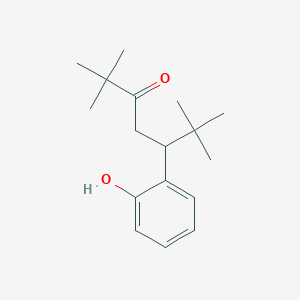
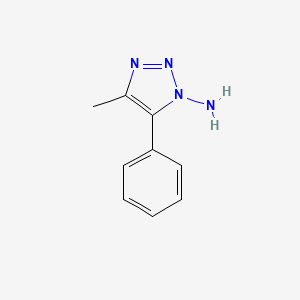
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

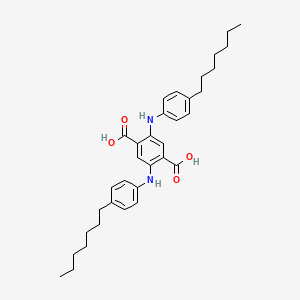
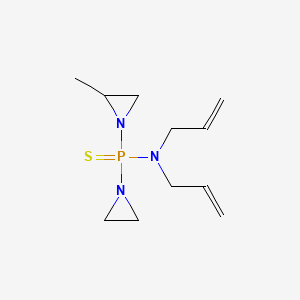
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

